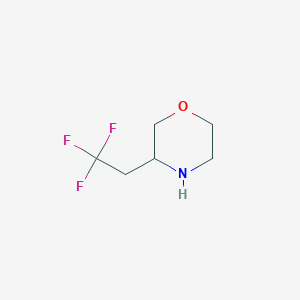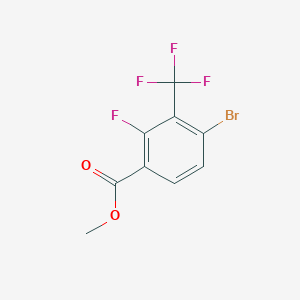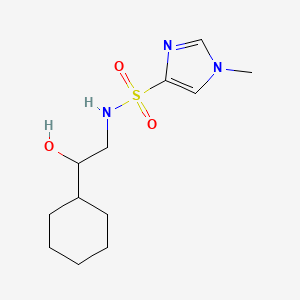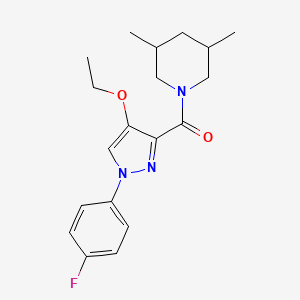![molecular formula C21H25N7O2 B2734142 Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate CAS No. 946217-83-0](/img/structure/B2734142.png)
Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H25N7O2. The structure includes a pteridinyl group attached to a piperazinecarboxylate group via an amino link . For a detailed structural analysis, it’s recommended to use structure search tools or refer to spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular weight of 407.478. For more detailed information on its physical and chemical properties, it’s recommended to refer to product datasheets or material safety data sheets .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
- Heterocyclic Chemistry and Reactivity : Ethyl pteridine-4-carboxylate is notable for its reactivity, allowing the addition of molecules such as water or ethanol across specific bonds, leading to stable derivatives. This reactivity provides insights into the synthesis of complex heterocyclic compounds with potential pharmaceutical applications (Clark, 1967).
Potential Therapeutic Applications
Anticancer Activity : Derivatives of piperazine compounds, including those similar to the Ethyl 4-{4-[(2,4-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate structure, have been evaluated for their antiproliferative effects against human cancer cell lines. Some compounds showed promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antimicrobial and Antifungal Properties : Various studies have synthesized and assessed the antimicrobial and antifungal activities of piperazine derivatives. These studies suggest that certain modifications to the piperazine structure can lead to compounds with significant biological activity against a range of microbial pathogens (Basoğlu et al., 2013), (Bektaş et al., 2007).
Neuroprotection and Alzheimer's Disease : Research on dimethyl-carbamic acid derivatives related to the piperazine structure has demonstrated potential neuroprotective effects, offering a multi-target therapeutic approach for conditions such as Alzheimer's disease. These compounds have shown to inhibit specific enzymes, possess antioxidant properties, and protect against neurotoxicity (Lecanu et al., 2010).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the sources I found. As it’s used for research purposes, its mechanism of action would likely depend on the specific context of the research.
Propiedades
IUPAC Name |
ethyl 4-[4-(2,4-dimethylanilino)pteridin-2-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-4-30-21(29)28-11-9-27(10-12-28)20-25-18-17(22-7-8-23-18)19(26-20)24-16-6-5-14(2)13-15(16)3/h5-8,13H,4,9-12H2,1-3H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUPIUFODYQSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)benzenecarboxamide](/img/structure/B2734061.png)
![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

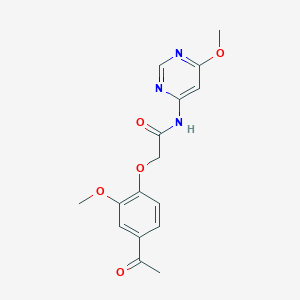
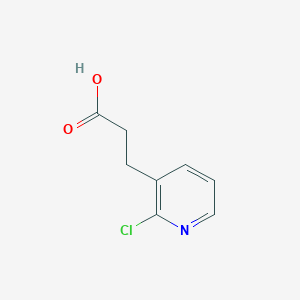
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2734066.png)

![N-(1,3-benzodioxol-5-yl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2734070.png)
